Pinane thromboxane A2

Description

Conceptualization of Pinane (B1207555) Thromboxane (B8750289) A2 as a Synthetic Eicosanoid Analog

The conceptualization of Pinane Thromboxane A2 arose from the need for a chemically stable mimic of the highly potent but ephemeral endogenous molecule, Thromboxane A2 (TXA2). nih.gov TXA2, a key player in blood clotting and vasoconstriction, has a very short half-life of about 30 seconds in aqueous solutions, rapidly breaking down into the biologically inactive Thromboxane B2. pnas.orgacs.org This instability severely hampered early research into its physiological and pathological roles.

To overcome this, researchers sought to design a stable analog that would retain the essential structural features for biological activity but would be resistant to the rapid degradation that plagues the natural compound. The key to TXA2's instability lies in its strained bicyclic oxetane-oxane ring system. The design of this compound ingeniously addressed this by replacing this unstable core with a more robust pinane bicyclic framework, a structure derived from pinene. researchgate.netmdpi.com This modification conferred the desired stability, allowing for more controlled and reproducible pharmacological studies.

This compound was conceived not only as a stable analog but also as a molecule with a specific biological profile. It was designed to act as both a competitive antagonist at the thromboxane receptor (TP receptor) and as an inhibitor of thromboxane synthase, the enzyme responsible for the production of TXA2. caymanchem.comnih.govglpbio.com This dual mechanism of action makes it a valuable tool for dissecting the complex signaling pathways of thromboxanes.

Evolution of Stable Thromboxane A2 Analogs in Pharmacological Research

The development of this compound was a significant milestone in the broader evolution of stable thromboxane A2 analogs for pharmacological research. The quest for such compounds began shortly after the discovery and structural elucidation of TXA2 in the mid-1970s. pnas.org

Early efforts led to the synthesis of various analogs with modified core structures. One of the most widely used early analogs is U-46619, which, while structurally different from TXA2, proved to be a potent and stable agonist at the TP receptor. nih.govnih.gov This allowed for the initial characterization of thromboxane receptors and their downstream effects. Another approach involved the creation of carbocyclic thromboxane A2 (CTA2), where the oxygen atoms in the bicyclic ring were replaced with carbon atoms, also resulting in a stable analog. researchgate.net

The development of this compound represented a more refined approach, aiming not just for stability but also for a specific antagonist profile. nih.gov The success of PTA2 and other analogs spurred further research, leading to the development of a diverse array of thromboxane receptor antagonists and synthase inhibitors. nih.govpharmacologyeducation.orgtandfonline.comnih.gov These second-generation compounds often feature improved potency, selectivity, and pharmacokinetic properties. The ongoing development of these synthetic eicosanoid analogs continues to be a crucial area of research for understanding and potentially treating a variety of cardiovascular and inflammatory diseases.

Detailed Research Findings on this compound

This compound has been the subject of numerous studies to elucidate its biological activity. The following tables summarize key research findings regarding its inhibitory effects and receptor binding characteristics.

Table 1: Inhibitory Activity of this compound

This table details the concentrations of this compound required to inhibit specific biological processes by 50% (IC50 and ID50 values).

| Biological Process | Agonist/Substrate | Test System | Inhibitory Concentration | Reference |

| Coronary Artery Constriction | U-46619 | Cat | ID50 = 0.1 µM | caymanchem.com |

| Platelet Aggregation | U-46619 | Human | IC50 = 2 µM | caymanchem.comsmolecule.com |

| Thromboxane Synthase Activity | Arachidonic Acid | Rabbit Platelets | ID50 = 50 µM | caymanchem.com |

Table 2: Comparative Receptor Binding of Thromboxane Analogs

This table compares the binding affinity (Kd) of various thromboxane analogs to the thromboxane receptor in different experimental setups. A lower Kd value indicates a higher binding affinity.

| Compound | Test System | Kd (nM) | Reference |

| Prostaglandin (B15479496) H2 (PGH2) | Washed Human Platelets | 43 | nih.gov |

| Thromboxane A2 (TXA2) | Washed Human Platelets | 125 | nih.gov |

| I-PTA-OH (an iodinated derivative of PTA2) | Washed Canine Platelets | 11 (from pA2) | nih.gov |

| I-PTA-OH (an iodinated derivative of PTA2) | Washed Canine Platelets | 24 (High-affinity site) | nih.gov |

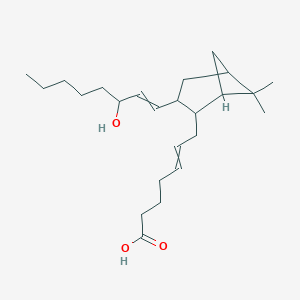

Structure

2D Structure

Properties

IUPAC Name |

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392309 | |

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71111-01-8 | |

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Research Oriented Derivatization of Pinane Thromboxane A2

Chemical Synthesis Pathways for Pinane (B1207555) Thromboxane (B8750289) A2

The total synthesis of pinane thromboxane A2 was first reported by K.C. Nicolaou and colleagues in 1979. nih.govacs.org This pioneering work provided researchers with a stable molecule that mimics the biological actions of the natural, but ephemeral, TXA2. nih.gov The primary synthetic route commences from a naturally occurring chiral monoterpene, which provides the characteristic bicyclic pinane core of the target molecule.

Two closely related and readily available chiral starting materials have been utilized for the synthesis of PTA2: (-)-myrtenol (B191924) and nopol. nih.govrsc.org The general strategy involves the sequential construction of the two side chains onto the pinane framework.

A representative synthesis starting from (-)-myrtenol can be summarized in the following key steps: nih.gov

Oxidation: The starting material, (-)-myrtenol, is oxidized to the corresponding α,β-unsaturated aldehyde, myrtenal (B1677600).

Conjugate Addition: The lower side chain is introduced via a 1,4-conjugate addition of a mixed cuprate (B13416276) reagent. This cuprate is derived from the appropriate (S)-trans-lithiocuprate, ensuring the correct stereochemistry at the hydroxyl-bearing carbon of the side chain. This step yields a key aldehyde intermediate.

Upper Side Chain Elaboration: The upper carboxylic acid side chain is constructed from the aldehyde intermediate. This is typically achieved through a Wittig-type reaction with a suitable phosphorane, which introduces the required carbon backbone and the Z-configured double bond.

Deprotection and Purification: Final deprotection steps, if any protecting groups were used on the hydroxyl or carboxyl functionalities, followed by chromatographic purification, yield the final product, this compound.

An alternative, documented synthesis begins with nopol, which is also converted into a key intermediate that allows for the attachment of the side chains in a similar fashion. rsc.org

Stereochemical Control in Synthesis

Achieving the correct stereochemistry is paramount, as the biological activity of PTA2 is highly dependent on its three-dimensional structure. The synthesis reported by Nicolaou et al. addresses this challenge through several strategic choices. pnas.org

Chiral Pool Synthesis: The foremost strategy for stereocontrol is the use of a chiral starting material, namely (-)-myrtenol. nih.gov This ensures the absolute configuration of the bicyclo[3.1.1]heptane (pinane) nucleus from the outset.

Diastereoselective Reactions: The introduction of new stereocenters is controlled through diastereoselective reactions. The crucial conjugate addition of the organocuprate reagent to myrtenal is a key example. The synthetic design presumes that the cuprate reagent will attack the α,β-unsaturated system from the less sterically hindered face of the pinane structure, thereby setting the desired stereochemistry of the newly formed carbon-carbon bond. pnas.org

Use of Chiral Reagents: The synthesis of the lower side chain often employs a chiral building block to install the hydroxyl group with the correct (S)-configuration.

The stereochemistry of the final compound and its intermediates was rigorously confirmed. While initial assignments were based on mechanistic assumptions (e.g., approach from the less hindered face), spectroscopic methods provided definitive proof. pnas.org Specifically, ¹³C NMR spectroscopy was highlighted as being of "crucial value" in assigning the stereochemistry of the synthesized isomers. pnas.org

Table 1: Key Stereochemical Features of this compound

| Feature | Description | Method of Control |

| Pinane Core | Derived from the naturally chiral (-)-myrtenol. | Chiral Pool Synthesis |

| Lower Side Chain Attachment | Attachment to the pinane ring at a specific stereocenter. | Diastereoselective conjugate addition |

| Side Chain Hydroxyl Group | (S)-configuration at C-15. | Use of chiral cuprate reagent |

| Upper Side Chain Double Bond | (Z)-configuration of the C5-C6 double bond. | Wittig reaction conditions |

Development of Labeled or Modified this compound Probes for Research

To facilitate research into the thromboxane A2 receptor (TP receptor), labeled versions of stable analogs like PTA2 are essential. These probes are used in radioligand binding assays to characterize receptor populations, determine receptor affinity, and study receptor distribution in various tissues.

A key example of a modified PTA2 probe is [¹²⁵I]PTA-OH , an iodinated derivative of this compound. nih.govahajournals.org In this probe, a radioactive isotope of iodine, Iodine-125, is incorporated into a hydroxyphenyl group attached to the molecule. This modification allows for highly sensitive detection in biological samples.

The development of [¹²⁵I]PTA-OH provided a critical tool for pharmacology. nih.gov It has been used in numerous studies to:

Identify and characterize TP receptors on human platelets. nih.gov

Demonstrate the existence of distinct TP receptor subtypes. nih.gov

Investigate the competitive antagonism of various compounds at the TP receptor. ahajournals.org

These radiolabeled probes allow researchers to quantify receptor binding, a fundamental technique in drug discovery and molecular pharmacology. The high specific activity of ¹²⁵I makes it possible to detect a very small number of receptor sites. ahajournals.org

Advanced Analytical Methods for Characterization in Research Studies

The unambiguous characterization of this compound and its derivatives is crucial to ensure purity and confirm structural integrity. A combination of advanced analytical methods is employed for this purpose.

The original characterization by Nicolaou's group relied on a suite of spectroscopic and analytical techniques: pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the complete carbon-hydrogen framework of the molecule. As mentioned, ¹³C NMR was particularly vital for confirming the stereochemical assignments of the synthesized isomers. pnas.org

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The original report cited a parent ion mass-to-charge ratio (m/z) of 390. pnas.org Modern techniques like high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, which can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups, such as the hydroxyl (-OH) group, the carboxylic acid (C=O and O-H), and carbon-carbon double bonds (C=C).

Elemental Analysis: This classical technique provides the percentage composition of carbon and hydrogen, which is compared against the calculated values for the proposed molecular formula (C₂₅H₄₂O₃) to confirm purity. pnas.org

In contemporary research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of thromboxanes and their metabolites. nih.gov Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offer exceptional sensitivity and selectivity. nih.gov While often applied to metabolites in biological fluids like urine, the principles are directly applicable to the analysis of synthetic standards like PTA2. nih.gov This method allows for the separation of closely related compounds and their definitive identification and quantification based on their specific retention times and mass fragmentation patterns.

Table 2: Analytical Methods for PTA2 Characterization

| Analytical Method | Information Provided |

| ¹H NMR | Elucidates the proton environment and connectivity. |

| ¹³C NMR | Determines the carbon skeleton and is crucial for stereochemical analysis. pnas.org |

| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition (with HRMS). |

| Infrared (IR) Spectroscopy | Identifies key functional groups. |

| Elemental Analysis | Confirms the empirical formula and purity. pnas.org |

| UPLC-MS/MS | Provides high-sensitivity separation, identification, and quantification. nih.gov |

Molecular Pharmacology of Pinane Thromboxane A2 at Target Receptors and Enzymes

Thromboxane (B8750289) Prostanoid (TP) Receptor Antagonism by Pinane (B1207555) Thromboxane A2

Pinane thromboxane A2 (PTA2) is a stable analog of thromboxane A2 (TXA2) that acts as a competitive antagonist at the thromboxane prostanoid (TP) receptor. caymanchem.comvulcanchem.comnih.gov This antagonism has been demonstrated in various biological systems, including platelets and vascular smooth muscle. vulcanchem.comnih.gov At low concentrations, PTA2 has been shown to inhibit cat coronary artery constriction induced by stable prostaglandin (B15479496) endoperoxide analogs. nih.gov At slightly higher concentrations, it inhibits platelet aggregation. nih.gov

Mechanisms of Competitive Receptor Inhibition

PTA2 competitively inhibits the binding of agonists to TP receptors. vulcanchem.comahajournals.org This mechanism has been elucidated through studies showing that the inhibitory effects of PTA2 can be overcome by increasing the concentration of the TP receptor agonist. researchgate.net For instance, in human platelet-rich plasma, PTA2 at a concentration of 2.0 µM abolishes platelet aggregation induced by the TP agonist U46619 by blocking Gq-mediated phospholipase C activation. vulcanchem.com Schild plot analysis of the interaction between I-PTA-OH, an analog of PTA2, and the TP receptor yielded a straight line with a slope not significantly different from one, which is characteristic of competitive antagonism. ahajournals.org This indicates that PTA2 and its analogs bind to the same site on the TP receptor as the natural ligand, TXA2, and other agonists, thereby preventing receptor activation. ahajournals.org

Differential Interactions with TP Receptor Isoforms (TPα and TPβ) in Experimental Systems

In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which are generated by alternative splicing of the same gene. mdpi.comnih.gov These isoforms are identical for the first 328 amino acids but differ in their C-terminal cytoplasmic tails. mdpi.com While both isoforms are activated by TXA2, they can exhibit different signaling properties and tissue distribution. mdpi.comnih.gov

TPα is the predominant isoform in platelets and vascular smooth muscle. mdpi.com Studies have shown that PTA2 can inhibit responses mediated by both TPα and TPβ. For example, in bladder cancer cells, where TPβ can be overexpressed, PTA2 was shown to reduce the elevated basal levels of phosphorylated focal adhesion kinase (pFAK) and phosphorylated extracellular signal-regulated kinase (pERK), which were attributed to TPβ activity. aacrjournals.org However, the specific interactions and differential affinities of PTA2 for the individual TP receptor isoforms are not extensively detailed in the provided search results. Some research suggests that discrepancies in the effects of PTA2 in different cell types may stem from the presence of different receptor isoforms.

Quantitative Receptor Binding Assays with this compound and Analogs

Quantitative receptor binding assays are crucial for determining the affinity of ligands for their receptors. merckmillipore.com These assays often use a radiolabeled ligand to compete with unlabeled compounds, allowing for the determination of inhibitory constants (Ki). merckmillipore.comnih.gov

In studies with human platelet membranes, radiolabeled analogs of PTA2 have been used to characterize TP receptor binding. For instance, [125I]PTA-OH has been used as a radioligand in competitive binding assays. nih.gov In one such study, the TP receptor agonist U46619 and the antagonist ONO11120 showed Ki values of 17 ± 3 nM and 19 ± 4 nM, respectively, for displacing [125I]PTA-OH binding. nih.gov Picotamide, another compound with TP receptor antagonist properties, displaced [125I]PTA-OH with a Ki of 1472 ± 321 nM. nih.gov These assays provide direct evidence and quantitative data for the interaction of PTA2 and other compounds with the TP receptor. nih.gov The use of such assays has confirmed that PTA2 and its analogs directly and competitively bind to the platelet TP receptor. ahajournals.orgnih.gov

Inhibition of Thromboxane Synthase by this compound

In addition to its role as a TP receptor antagonist, this compound (PTA2) also functions as an inhibitor of thromboxane synthase. caymanchem.comvulcanchem.comscbt.com This dual activity distinguishes it from many other agents that target the thromboxane pathway. Thromboxane synthase is a key enzyme in the biosynthesis of thromboxane A2 (TXA2) from its precursor, prostaglandin H2 (PGH2). sc.eduwikidoc.org

Enzymatic Inhibition Kinetics and Specificity

PTA2 exhibits inhibitory activity against thromboxane synthase at concentrations higher than those required for TP receptor antagonism. vulcanchem.comnih.gov In rabbit platelet preparations, PTA2 demonstrated an ID50 (the dose causing 50% inhibition) of 50 µM for thromboxane synthase. caymanchem.comglpbio.com Similarly, in arachidonate-stimulated platelets, PTA2 at a concentration of ≥50 µM was found to reduce the production of thromboxane B2 (the stable, inactive metabolite of TXA2) by 50%. vulcanchem.com

An important aspect of PTA2's pharmacological profile is its specificity. Studies have shown that PTA2 does not affect prostacyclin (PGI2) synthase activity, even at concentrations up to 100 µM. caymanchem.comnih.govglpbio.com This selectivity is significant because PGI2 has opposing physiological effects to TXA2, primarily acting as a vasodilator and inhibitor of platelet aggregation. Therefore, by selectively inhibiting thromboxane synthase without affecting PGI2 synthase, PTA2 can shift the balance of these prostanoids towards a more anti-thrombotic state.

Cellular and Subcellular Actions of Pinane Thromboxane A2 in Research Models

Impact on Intracellular Signaling Cascades

The binding of an agonist to the TP receptor triggers a cascade of intracellular events. PTA2, by competitively inhibiting this binding, modulates several downstream signaling pathways crucial for cellular function. karger.comahajournals.org

Modulation of G-Protein Coupled Receptor (GPCR) Downstream Pathways

The TP receptor is known to couple to multiple G-proteins, primarily Gq and Gα13, to initiate its signaling cascade. haematologica.orgwikipedia.org Agonist binding typically leads to the activation of phospholipase C (PLC) via Gq, resulting in the generation of inositol (B14025) phosphates and the mobilization of intracellular calcium. nih.gov PTA2 is understood to interfere with this initial step of GPCR activation, thereby preventing the downstream consequences of G-protein activation. karger.comresearchgate.net Research indicates that the dimerization of TP receptors is important for efficient signaling, and disruption of this process can impair downstream events. nih.gov While not directly stated for PTA2, its antagonistic action at the receptor level implies an impact on these G-protein-mediated pathways.

Influence on MAPK/ERK, NF-κB, and RhoA/ROCK Signaling Pathways

The signaling pathways downstream of GPCR activation are complex and interconnected. Several studies have highlighted the role of the TP receptor in activating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the RhoA/Rho-kinase (ROCK) pathway. oup.comoup.comnih.gov

The activation of the MAPK/ERK pathway is a common downstream event for many GPCRs and is involved in cell proliferation and inflammation. nih.govnih.govmedchemexpress.com Studies have shown that TP receptor activation can lead to ERK phosphorylation. nih.govnih.gov In the context of cancer research, PTA2 has been shown to attenuate tumor growth by inhibiting the NNK-mediated activation of an autoregulatory feedback loop involving TPα, COX-2, ERK, and NF-κB. oup.com

The NF-κB signaling pathway is a critical regulator of inflammatory responses and gene expression. khorraman.ir Research indicates that TP receptor activation can lead to the activation of NF-κB. oup.comoup.com Specifically, NNK-induced activation of NF-κB has been shown to be, at least in part, dependent on the TPα receptor. oup.com

The RhoA/ROCK signaling pathway plays a crucial role in regulating cytoskeletal rearrangements, which are fundamental for processes like cell shape change and smooth muscle contraction. haematologica.orgmdpi.com TP receptor activation is known to stimulate the RhoA/ROCK pathway. nih.govresearchgate.net PTA2 has been reported to inhibit RhoA/ROCK activation, thereby disrupting these cytoskeletal reorganizations.

Alterations in Cyclic Nucleotide Levels (e.g., cAMP)

Interestingly, while the primary signaling pathway for TP receptors involves phospholipase C, there is evidence suggesting a link to cyclic nucleotide levels. Some studies have shown that high concentrations of TXA2/PGH2 receptor agonists can lead to an elevation in cyclic AMP (cAMP) levels in platelets, which in turn can inhibit aggregation. nih.gov However, another study suggests that PTA2 itself does not have an effect on the inhibition of platelet aggregation caused by agents that increase cAMP, such as PGI2 or prostaglandin (B15479496) D2. nih.govpnas.org Further research has indicated that TXA2 can attenuate allergic lung inflammation by influencing T-cell differentiation, a process that can be modulated by cAMP levels. jci.org The precise role of PTA2 in directly altering cAMP levels remains an area for further investigation.

Regulation of Cellular Physiological Responses

The modulation of the aforementioned signaling cascades by PTA2 translates into significant effects on cellular physiological responses, most notably platelet aggregation and vascular smooth muscle contraction.

Inhibition of Platelet Aggregation in Experimental Platelet Preparations

One of the most well-documented effects of PTA2 is its ability to inhibit platelet aggregation. nih.govphysiology.org Platelet aggregation is a critical process in thrombosis, and TXA2 is a potent stimulator of this event. PTA2 acts as a competitive antagonist at the platelet TP receptor, thereby preventing TXA2-induced aggregation. nih.govpnas.org Research has demonstrated that PTA2 inhibits U-46619 (a stable TXA2 mimetic)-induced aggregation of human platelets with an IC50 of 2 µM. caymanchem.comglpbio.combiomol.com This inhibitory effect is a direct consequence of blocking the intracellular signaling events that lead to platelet activation and aggregation.

| Parameter | Finding | Reference |

| Inhibition of U-46619-induced human platelet aggregation | IC50 = 2 µM | caymanchem.comglpbio.combiomol.com |

| Mechanism | Competitive antagonist at the TP receptor | nih.govpnas.org |

Modulation of Vascular Smooth Muscle Contraction in Isolated Tissue Studies

TXA2 is a powerful vasoconstrictor, and this action is mediated through TP receptors on vascular smooth muscle cells. nih.gov PTA2 has been shown to be a selective inhibitor of coronary artery constriction induced by stable prostaglandin endoperoxide analogs. nih.govpnas.org Specifically, it inhibits U-46619-induced cat coronary artery constriction with an ID50 of 0.1 µM. caymanchem.comglpbio.combiomol.com The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium and the sensitization of the contractile apparatus, processes that are downstream of TP receptor activation. nih.govplos.org By blocking the receptor, PTA2 effectively prevents these events and induces vasorelaxation.

| Parameter | Finding | Reference |

| Inhibition of U-46619-induced cat coronary artery constriction | ID50 = 0.1 µM | caymanchem.comglpbio.combiomol.com |

| Mechanism | Antagonism of TP receptors on vascular smooth muscle | nih.govhaematologica.orgpnas.org |

Effects on Cell Motility and Cytoskeletal Dynamics in Cell Line Models

Pinane (B1207555) thromboxane (B8750289) A2 (PTA2), acting as a thromboxane A2 (TxA2) receptor (TP) antagonist, has been shown to significantly influence cell motility and the underlying cytoskeletal organization, particularly in cancer cell line models. nih.govdtic.mil Research using the human prostate cancer cell line, PC-3, has provided detailed insights into these effects. In this model, the TxA2 mimetic U46619 induces cell contraction, a process that is dependent on the reorganization of the cellular cytoskeleton. nih.gov Pretreatment of PC-3 cells with Pinane TxA2 effectively blocks this U46619-induced contraction, demonstrating its role as a functional antagonist at the thromboxane receptor. nih.gov

Further investigation reveals that the regulation of prostate cancer cell migration by the TxA2 pathway is complex. It was observed that both sustained activation of the TP receptor and the blockade of the receptor's activation lead to a significant inhibition of cell migration. nih.gov This suggests that a tightly controlled level of TP activation is essential for facilitating cell movement. nih.gov

The mechanism underlying these cytoskeletal effects has been linked to the activation of the small GTPase RhoA. Activation of the TP receptor in PC-3 cells leads to the activation of RhoA. nih.gov The subsequent signaling through the Rho kinase (ROCK) pathway is critical for the observed cell contraction, as a ROCK inhibitor (Y27632) or a dominant-negative mutant of RhoA can block the contraction induced by a TP agonist. nih.gov By antagonizing the TP receptor, PTA2 interferes with this signaling cascade, thereby modulating cell motility and cytoskeletal dynamics. nih.gov Studies also indicate that inhibiting TxA2 function can suppress the migration of prostate cancer cells on fibronectin. dtic.mil The signaling is also shown to be specific, with agonist activity for the TP receptor being pronounced when coupled to Gα13 G-proteins, a known activator of RhoA. researchgate.net

Table 1: Effects of Pinane Thromboxane A2 on Cell Motility and Cytoskeleton in PC-3 Cells

| Experimental Model | Compound Interaction | Observed Effect | Mechanistic Insight | Citation |

|---|---|---|---|---|

| PC-3 Human Prostate Cancer Cells | PTA2 as an antagonist to the TP agonist U46619 | Blocked U46619-induced cell contraction. | Antagonism of the TP receptor-mediated cytoskeletal reorganization. | nih.gov |

| PC-3 Human Prostate Cancer Cells | PTA2 as a TP receptor antagonist | Inhibition of cell migration. | Blockade of TP activation interferes with the tightly regulated signaling required for cell motility. | nih.govdtic.mil |

| PC-3 Human Prostate Cancer Cells | PTA2 as an antagonist in the TxA2/TP pathway | Interference with RhoA activation. | TP receptor activation signals through the RhoA/ROCK pathway to control cytoskeletal dynamics. | nih.gov |

Subcellular Membrane Stabilization Phenomena (e.g., Lysosomes)

This compound has demonstrated notable effects on the stability of subcellular membranes, specifically lysosomal membranes, in research models. nih.govpnas.org In studies using cat liver lysosomes, PTA2 was shown to have a stabilizing effect at low concentrations. nih.govpnas.orgresearchgate.net This stabilization was quantified by measuring the inhibition of the release of the lysosomal enzyme cathepsin D. pnas.org The ability of PTA2 to prevent the leakage of enzymes from the lysosome indicates its capacity to enhance the integrity of the lysosomal membrane. nih.govpnas.org

The interaction of TxA2-related compounds with subcellular membrane systems has also been investigated in human platelets. While not directly measuring lysosomal stability, these studies provide context for the subcellular sites of action. The binding site for a competitive TxA2/prostaglandin H2 (PGH2) antagonist, a derivative of PTA2, was found to be localized in subcellular fractions of human platelets. nih.gov These binding sites were co-enriched with enzymatic markers for the plasma membrane and the dense tubular system, which is a specialized form of endoplasmic reticulum in platelets. nih.gov Conversely, the binding sites were not found to be enriched in fractions containing mitochondria or granules. nih.gov This suggests that the receptors through which PTA2 and related compounds act are integrated into specific subcellular membrane systems, including the plasma membrane and elements of the endoplasmic reticulum. nih.gov

Table 2: Effects of this compound on Subcellular Membrane Stabilization

| Research Model | Phenomenon | Specific Finding | Citation |

|---|---|---|---|

| Cat Liver Lysosomes | Lysosomal Membrane Stabilization | PTA2 inhibited the release of the enzyme cathepsin D at low concentrations. | nih.govpnas.org |

| Human Platelets | Subcellular Receptor Localization | Binding sites for a PTA2-related antagonist were co-enriched with plasma membrane and dense tubular system markers. | nih.gov |

Preclinical Investigations of Pinane Thromboxane A2 in Biomedical Systems

In Vitro Efficacy and Potency Characterization

Pinane (B1207555) thromboxane (B8750289) A2 (PTA2) is a stable synthetic analog of the highly labile endogenous molecule, thromboxane A2 (TXA2). caymanchem.comnih.gov Its stability allows for detailed investigation into the physiological and pathological roles of the thromboxane pathway. In vitro studies have been crucial in characterizing the efficacy and potency of PTA2 across various biological systems, from isolated blood components to complex organ preparations.

Studies Utilizing Platelet-Rich Plasma and Washed Platelet Suspensions

Research using human platelet-rich plasma (PRP) and washed platelet suspensions has demonstrated that PTA2 acts as an inhibitor of platelet aggregation. nih.govresearchgate.net It effectively inhibits aggregation induced by various agonists, including arachidonic acid and stable thromboxane mimetics like U-46619. caymanchem.comresearchgate.net In human PRP, PTA2 shows a half-maximal inhibitory concentration (IC50) of 2 µM against U-46619-induced aggregation. caymanchem.com

The inhibitory action of PTA2 on platelet aggregation has been observed across different species, including humans, dogs, and guinea pigs. researchgate.net However, its effectiveness can vary; for instance, PTA2 significantly inhibits aggregation in cat platelets, whereas another analog, carbocyclic TxA2 (CTA2), does not. researchgate.net In contrast, neither analog significantly blocks aggregation in rabbit PRP. researchgate.net

Furthermore, PTA2 has been shown to inhibit thromboxane synthase, the enzyme responsible for producing TXA2 from its precursor, prostaglandin (B15479496) H2 (PGH2). nih.gov In washed rabbit platelets, PTA2 inhibited thromboxane B2 (a stable metabolite of TXA2) formation by 23% at a concentration of 10 µM and by 83% at 100 µM. pnas.org This indicates a direct effect on the synthetic pathway of thromboxanes. pnas.org Despite its potent anti-aggregatory effects, the inhibition of thromboxane B2 formation was only reduced by 50% at a concentration (50 µM) that abolished arachidonic acid-induced aggregation, suggesting that its primary mechanism in this context is receptor antagonism rather than solely enzyme inhibition. pnas.org

Table 1: Inhibitory Effects of Pinane Thromboxane A2 on Platelet Aggregation

| Biological System | Agonist | PTA2 Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Human Platelet-Rich Plasma | U-46619 | IC50 = 2 µM | Inhibition of aggregation | caymanchem.com |

| Human, Dog, Guinea Pig Platelets | Arachidonic acid / 9,11-azo-PGH2 | Not specified | Significant inhibition of aggregation | researchgate.net |

| Cat Platelets | Arachidonic acid / 9,11-azo-PGH2 | Not specified | Significant inhibition of aggregation | researchgate.net |

| Rabbit Platelets | Arachidonic acid / 9,11-azo-PGH2 | Not specified | No significant inhibition | researchgate.net |

| Washed Rabbit Platelets | Arachidonic acid | 50 µM | Abolished aggregation | pnas.org |

Assessment in Isolated Organ and Tissue Perfusion Systems (e.g., Isolated Guinea Pig Heart, Rabbit Coronary Artery)

In isolated organ systems, PTA2 has been characterized primarily as an antagonist of thromboxane-induced vasoconstriction. nih.gov Studies using isolated cat coronary arteries demonstrated that PTA2 potently inhibits constriction induced by stable PGH2 analogs. nih.govpnas.org The half-maximal inhibitory dose (ID50) for PTA2 against U-46619-induced constriction in cat coronary arteries is 0.1 µM. caymanchem.com This highlights its significant antagonistic effect on vascular smooth muscle at concentrations lower than those required for antiplatelet effects. nih.gov

In experiments with isolated, working guinea pig hearts, TXA2 itself causes a considerable, dose-dependent decrease in coronary flow. nih.gov While direct studies of PTA2 in this specific model are less detailed in the available literature, its established role as a TXA2 antagonist in other coronary artery preparations, like the rabbit coronary artery, suggests it would counteract these effects. caymanchem.compnas.org Research on rabbit coronary arteries has shown that TXA2 analogs can induce potent vasoconstriction, an effect that can be prevented by TXA2 receptor antagonists. nih.gov PTA2's antagonistic properties were further demonstrated when it almost completely counteracted the coronary constrictor effects of carbocyclic thromboxane A2 (CTA2) in cat coronary arteries. pnas.org

Table 2: Efficacy of this compound in Isolated Vascular Tissues

| Tissue Preparation | Agonist | PTA2 Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Cat Coronary Artery | U-46619 | ID50 = 0.1 µM | Inhibition of constriction | caymanchem.com |

| Cat Coronary Artery | Stable PGH2 analogs | Low concentrations | Inhibition of constriction | nih.gov |

| Cat Coronary Artery | Carbocyclic Thromboxane A2 (CTA2) | Not specified | Almost complete antagonism of constriction | pnas.org |

Analysis in Cultured Cell Lines Representing Various Tissues (e.g., Cancer Cell Lines, Endothelial Cells)

The role of the thromboxane pathway in cancer has led to the investigation of PTA2 in various cultured cell lines. In human prostate cancer cells (PC-3), which express functional TXA2 receptors, PTA2 was shown to block cell contraction induced by the TXA2 receptor agonist U46619. nih.gov Interestingly, both sustained activation and blockade of the TXA2 receptor with PTA2 were found to significantly inhibit the migration of these cancer cells, suggesting that receptor activation must be tightly regulated for cell motility. nih.gov

In lung cancer cell lines, particularly in the context of smoking-related carcinogens like NNK, PTA2 has been used to probe the thromboxane signaling pathway. oup.comoup.com In cells treated with NNK, the addition of PTA2 led to a significant increase in both early and late apoptosis, with increases of approximately 6-fold and 14-fold, respectively, compared to cells treated with NNK alone. oup.comoup.com This demonstrates that inhibiting the thromboxane pathway can attenuate the pro-growth effects of the carcinogen. oup.comoup.com

Studies on endothelial cells have revealed that the TXA2 receptor plays a role in angiogenesis. nih.gov While specific data on PTA2's direct effect on endothelial cell proliferation or migration is limited, its function as a TXA2 receptor antagonist is relevant. For instance, stimulation of the TXA2 receptor has been shown to inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and differentiation. nih.gov In bladder cancer cell lines, PTA2 reduced the elevated basal levels of phosphorylated focal adhesion kinase (pFAK) and phosphorylated extracellular signal-regulated kinase (pERK), key proteins involved in cell proliferation and migration. aacrjournals.org

Ex Vivo Functional Assays

Assessment of Antiplatelet Effects in Blood Samples from Preclinical Models

Ex vivo studies, where blood is drawn from animals previously treated with a compound, provide a bridge between in vitro and in vivo research. In one such study, PTA2 was compared with other thromboxane receptor antagonists. taylorandfrancis.com The compounds, including PTA2, demonstrated antiplatelet effects in an ex vivo model, confirming that their activity persists in the physiological environment of whole blood after administration. taylorandfrancis.com However, the potency of these inhibitors can be lower in whole blood compared to platelet-rich plasma, suggesting that interactions with other blood components may influence their efficacy. nih.gov

In Vivo Research in Animal Models

In vivo studies have been critical in understanding the systemic effects of PTA2. A key finding from early research was that blocking thromboxane activity with PTA2 reduces myocardial ischemia in dogs, highlighting its potential protective role in the cardiovascular system. core.ac.uk In rabbits, PTA2 was shown to inhibit thromboxane synthase in platelets. caymanchem.com

Further research in spontaneously hypertensive rats demonstrated that PTA2 has effects on renal function. jci.org In canine models of coronary thrombosis, the interplay between thrombin and TXA2 is crucial in the context of reocclusion after thrombolysis. pnas.org While a specific thrombin inhibitor could prevent reocclusion, the process was often complicated by cyclic flow decreases, which were abolished by a TXA2 antagonist, underscoring the importance of blocking the TXA2 pathway in maintaining coronary patency. pnas.org In a rat model of carotid artery thrombosis, thioterpenoids derived from a pinane skeleton exhibited inhibitory activities on platelet aggregation, demonstrating in vivo anti-aggregant activity. semanticscholar.org

Cardiovascular System: Myocardial Ischemia and Coronary Vasoconstriction Studies

In the cardiovascular system, PTA2 has been extensively studied for its effects on coronary blood flow and the heart muscle, particularly under conditions of reduced blood supply (ischemia). Thromboxane A2 is known to be a potent constrictor of coronary arteries and promotes platelet aggregation, both of which can be detrimental during a myocardial infarction by worsening the blockage of coronary vessels. physiology.orgmdpi.com

Preclinical studies in feline models have demonstrated that PTA2 can antagonize coronary artery constriction induced by stable prostaglandin endoperoxide analogs, which mimic the action of TXA2. nih.govacs.org At low concentrations, PTA2 effectively inhibits this vasoconstriction. nih.govacs.org This suggests a potential protective role for PTA2 in maintaining coronary circulation.

Further investigations using a cat model of acute myocardial ischemia, where a coronary artery was ligated, showed that PTA2 administration helped preserve the ischemic heart muscle. physiology.org Compared to a control group, cats treated with PTA2 exhibited several positive outcomes:

Prevention of the rise in plasma thromboxane levels. physiology.org

Abolished the significant increase in plasma creatine (B1669601) kinase (CK) activities, an indicator of muscle damage. physiology.org

Prevented the decrease in the percentage of bound cathepsin D, a lysosomal enzyme, in the ischemic region, suggesting stabilization of lysosomes. physiology.org

Reduced incidence of premature heartbeats as observed on an electrocardiogram (ECG). physiology.org

These findings indicate that by both inhibiting the formation of TXA2 and antagonizing its vasoconstrictive and platelet-aggregating effects, PTA2 can be beneficial in the early stages of acute myocardial ischemia. physiology.org

Table 1: Effects of this compound on Myocardial Ischemia in a Feline Model

| Parameter | Observation in PTA2-Treated Group vs. Control | Reference |

|---|---|---|

| Plasma Thromboxane Levels | Increase prevented | physiology.org |

| Plasma Creatine Kinase (CK) Activity | Large increase prevented | physiology.org |

| Myocardial CK Activity (Ischemic vs. Non-ischemic) | Differences abolished | physiology.org |

| Lysosomal Integrity (Cathepsin D) | Decrease in bound form prevented | physiology.org |

| Cardiac Arrhythmias (Premature Beats) | Decreased incidence | physiology.org |

Pulmonary System: Airway Reactivity and Bronchoconstriction Research

Thromboxane A2 is a potent bronchoconstrictor, meaning it narrows the airways, a key feature in conditions like asthma. nih.govnih.gov Research into PTA2's role in the pulmonary system has explored its ability to counteract these effects. While direct studies on PTA2 are less detailed in available literature, the broader context of TXA2 antagonism is well-established. TXA2 mediates its effects in the lungs through the TP receptor, leading to the contraction of airway smooth muscle. nih.govjci.org

Studies have shown that TXA2-induced bronchoconstriction is a significant factor in airway hyperresponsiveness. jci.orgnih.gov Antagonists of the TP receptor are known to inhibit bronchoconstriction induced by agents like prostaglandin D2. nih.gov Although a specific study showed that a TXA2 receptor antagonist did not block bradykinin-induced bronchoconstriction in asthmatic subjects, it highlights the complexity of airway reactivity pathways. nih.gov In animal models, TXA2 has been shown to increase lung resistance, a measure of airway constriction. nih.gov The investigation of TP receptor antagonists, a class to which PTA2 belongs, is a key area of research for understanding and potentially managing bronchoconstrictive diseases. jci.org

Gastrointestinal System: Influence on Enteric Smooth Muscle and Pacemaker Cells

In the gastrointestinal (GI) tract, TXA2 is known to influence motility by causing the contraction of smooth muscle layers. nih.gov The effects of PTA2 have been investigated in this context, particularly its interaction with prostanoid receptors in stomach muscle. One study noted that PTA2 and its analogues act as non-selective prostanoid antagonists in both rat and human stomach muscle. nih.gov

Research using human intestinal smooth muscle cells from patients with Crohn's disease found that PTA2, acting as a thromboxane synthase inhibitor and receptor blocker, could inhibit the production of both thromboxane B2 (a stable metabolite of TXA2) and interleukin-8, an inflammatory signaling molecule. physiology.org This suggests a role for the thromboxane pathway in intestinal inflammation. physiology.org

Furthermore, the pacemaker cells of the GI tract, known as interstitial cells of Cajal (ICC), are crucial for regulating intestinal motility. nih.gov While direct studies on PTA2's effect on ICCs are not specified, research on TXA2 reveals its ability to modulate the pacemaker currents in these cells. nih.gov TXA2 was found to cause membrane depolarization and increase tonic inward pacemaker currents in mouse ICCs. nih.gov This action, which ultimately influences GI motility, is thought to be mediated through G protein activation and modulation of calcium levels. nih.gov As an antagonist, PTA2 would be expected to counter these effects.

Table 2: Investigated Actions of this compound in the Gastrointestinal System

| System/Cell Type | Observed Effect of PTA2/Related Action | Reference |

|---|---|---|

| Rat and Human Stomach Muscle | Acts as a non-selective prostanoid antagonist. | nih.gov |

| Crohn's Human Intestinal Smooth Muscle Cells | Inhibited production of Thromboxane B2 and Interleukin-8. | physiology.org |

| Mouse Interstitial Cells of Cajal (ICCs) | TXA2 (which PTA2 antagonizes) modulates pacemaker currents. | nih.gov |

Renal System: Experimental Models of Kidney Dysfunction

The role of thromboxanes in kidney function is complex, with increased renal TXA2 biosynthesis documented in various animal models of kidney disease. nih.gov Preclinical studies have utilized PTA2 to probe the effects of TXA2 in experimental models of kidney dysfunction.

In a study involving young, spontaneously hypertensive rats (a model for hypertension), PTA2 administration resulted in natriuresis (increased sodium excretion) and an increase in renal clearance rates. nih.gov In these rats, which had a lower ratio of the vasodilator PGI2 to the vasoconstrictor TXA2, PTA2 helped to rebalance (B12800153) this by decreasing urinary TXB2 and increasing urinary 6-keto-PGF1α (a PGI2 metabolite). nih.gov This suggests that an imbalance in these prostanoids may contribute to water and sodium retention in the early stages of hypertension. nih.gov Interestingly, PTA2 did not have a significant effect on the renal function of normal (Wistar-Kyoto) rats or older hypertensive rats. nih.gov

The findings from these experimental models indicate that by antagonizing TXA2 and inhibiting its synthesis, PTA2 can influence renal hemodynamics and electrolyte handling, particularly in pathological states characterized by excessive TXA2 activity. nih.govaustinpublishinggroup.com

Hepatic System: Liver Function and Lysosomal Integrity

In the hepatic system, one of the notable preclinical findings for PTA2 is its ability to stabilize liver lysosomes. nih.govacs.org Lysosomes are cellular organelles that contain digestive enzymes, and their rupture can lead to cell damage. In studies using cat liver lysosomes, PTA2 demonstrated a significant inhibitory effect on the release of the enzyme cathepsin D, indicating enhanced lysosomal membrane stability. pnas.org

This stabilizing property is considered beneficial, particularly in contexts like myocardial ischemia, where cellular damage and enzyme release are hallmarks of tissue injury. physiology.org The preservation of lysosomal integrity in the liver by PTA2 points to a cytoprotective (cell-protecting) mechanism of action that extends beyond its direct vascular effects. pnas.orgnih.gov

Mechanistic Elucidation of Pinane Thromboxane A2 in Pathophysiological Contexts

Contribution to Thrombotic Process Research

The prothrombotic nature of thromboxane (B8750289) A2, which potently stimulates platelet activation and aggregation, is well-established. nih.gov Pinane (B1207555) thromboxane A2 has been instrumental in research aimed at counteracting these effects. Studies have shown that PTA2 possesses a biochemical profile suitable for an antithrombotic agent. nih.gov At low concentrations, it effectively inhibits platelet aggregation and cat coronary artery constriction induced by stable prostaglandin (B15479496) endoperoxide analogs. nih.gov At higher concentrations, it also demonstrates the ability to inhibit thromboxane synthetase, the enzyme responsible for producing TXA2. nih.gov

Notably, PTA2 selectively targets the thromboxane pathway. It does not affect prostacyclin synthetase, nor does it interfere with the anti-aggregatory effects of prostacyclin (PGI2) or prostaglandin D2, highlighting its specificity as a research tool and potential therapeutic agent. nih.gov Its antagonistic properties have been demonstrated by its ability to almost completely block the coronary constrictor effects of other thromboxane analogs, such as carbocyclic thromboxane A2. pnas.org The balance between TXA2 and the vasodilator and platelet inhibitor PGI2 is crucial for vascular homeostasis; an imbalance favoring TXA2 promotes a prothrombotic state. mdpi.com Research using antagonists like PTA2 helps to explore mechanisms that can restore this balance.

| Effect of Pinane Thromboxane A2 on Thrombotic Processes | Outcome | Source(s) |

| Platelet Aggregation | Inhibited at low concentrations | nih.gov |

| Coronary Artery Constriction | Inhibited at low concentrations | nih.gov |

| Thromboxane Synthetase | Inhibited at higher concentrations | nih.gov |

| Prostacyclin Synthetase | No effect | nih.gov |

| PGI2/Prostaglandin D2 Action | No effect on their inhibition of platelet aggregation | nih.gov |

Investigation of Inflammatory Pathways: Focus on Neutrophil Activation and Inflammatory Mediators

Thromboxane A2 is a recognized mediator in inflammation, released by cells like neutrophils and macrophages during tissue injury. nih.gov PTA2 has been employed to investigate and modulate these inflammatory cascades, particularly concerning neutrophil activation. In studies on preeclampsia, a condition involving significant vascular inflammation, neutrophils are known to be activated. mdpi.comresearchgate.net Research showed that in neutrophils from normal pregnant women stimulated with elastase, PTA2 prevented the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a key step in the inflammatory gene expression cascade. mdpi.comresearchgate.net

Furthermore, in untreated neutrophils from preeclamptic women, where the p65 subunit is already present in the nucleus and thromboxane production is elevated, treatment with PTA2 resulted in the clearance of p65 from the nucleus back to the cytosol and a decrease in thromboxane production. mdpi.com These findings suggest that the thromboxane pathway is a downstream mediator of protease-activated receptor 1 (PAR-1) and that this-mediated inflammation can be inhibited by blocking thromboxane signaling. mdpi.comresearchgate.net Other research has utilized PTA2 to demonstrate that human myeloid cells use an autocrine thromboxane signaling pathway to promote the production of inflammatory mediators like matrix metalloproteinase-9 (MMP-9). google.com

| Effect of this compound on Neutrophil Inflammation | Finding | Source(s) |

| NF-κB (p65) Translocation | Inhibited translocation to the nucleus in stimulated neutrophils | mdpi.com |

| NF-κB (p65) Localization | Promoted clearance from the nucleus in preeclamptic neutrophils | mdpi.com |

| Thromboxane Production | Decreased in preeclamptic neutrophils | mdpi.com |

| MMP-9 Production | Treatment with TP antagonists ablates MMP-9 production by myeloid cells | google.com |

Role in Experimental Oncology and Tumor Biology

The thromboxane A2 signaling pathway has been implicated in multiple facets of cancer progression, including cell proliferation, survival, motility, and angiogenesis. nih.govmdpi.com PTA2 has served as a key pharmacological tool to probe these functions in various cancer models.

Research has demonstrated that PTA2 can induce apoptosis and cell cycle arrest in cancer cells. In a study using PC-3 prostate cancer cells, PTA2, described as a dual inhibitor of thromboxane synthase and a TXA2 receptor antagonist, was found to cause both cell cycle arrest and apoptosis. dtic.mil Similarly, in a lung cancer model, treating cells with the carcinogen NNK plus PTA2 led to a significant increase in both early (6-fold) and late (14-fold) apoptosis compared to cells treated with NNK alone. oup.comoup.com In studies on T24 bladder cancer cells, treatment with PTA2 resulted in decreased levels of procaspase-3 and increased levels of active caspase-3, a key executioner of apoptosis. aacrjournals.org

| Effect of this compound on Cancer Cell Fate | Cell Line | Observation | Source(s) |

| Apoptosis & Cell Cycle Arrest | PC-3 (Prostate) | Induced | dtic.mil |

| Apoptosis | Lung Cancer Cells (A549/H1299) | Increased early and late apoptosis | oup.comoup.com |

| Apoptosis | T24 (Bladder) | Increased active caspase-3 | aacrjournals.org |

Tumor cell motility and invasion are critical for metastasis, and the TXA2 pathway plays a regulatory role. nih.gov Activation of the thromboxane receptor (TP) in prostate and bladder cancer cells can induce morphological changes and enhance motility and invasion. nih.gov PTA2 has been shown to counteract these effects. In PC-3 prostate cancer cells, a TP agonist (U46619) induced cell contraction, a process related to motility, which was effectively blocked by pretreatment with PTA2. nih.gov The research suggested that blockade of TP activation inhibits the migration of prostate cancer cells. dtic.milnih.gov In bladder cancer cells, where the TP-β isoform promotes migration and invasion, antagonists like PTA2 can reduce the downstream signaling effects associated with these processes. aacrjournals.org The mechanism often involves the Gα12/RhoA signaling pathway, which is activated by TP and regulates cytoskeletal reorganization. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and the TXA2 pathway is a known modulator of this process. nih.govmdpi.com Studies have shown that angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) can increase TXA2 synthesis in endothelial cells. nih.gov Consequently, inhibiting TXA2 signaling can disrupt angiogenesis. The use of thromboxane synthase inhibitors or TXA2 receptor antagonists has been shown to inhibit endothelial cell migration stimulated by VEGF or bFGF and to block bFGF-induced angiogenesis in vivo. nih.gov While not always naming PTA2 specifically, these findings on TXA2 receptor antagonists are directly applicable to its function. The TXA2-TP signaling pathway is considered crucial for metastasis, partly through its effects on angiogenesis and platelet-tumor cell interactions. kitasato-u.ac.jp

Impact on Tumor Cell Motility and Invasion in In Vitro and In Vivo Models

Studies in Atherosclerosis Development and Progression Models

Atherosclerosis is fundamentally an inflammatory disease of the arteries, where both thrombotic and inflammatory processes contribute to lesion development. jci.orgnih.gov The TXA2 pathway is a key promoter of atherogenesis. nih.govjci.org Research in apoE-deficient mouse models of atherosclerosis has demonstrated that TXA2 promotes the initiation and progression of atherosclerotic lesions by controlling platelet activation and leukocyte-endothelial cell interactions. jci.orgnih.gov

As a TP receptor antagonist, PTA2 is a relevant tool for studying the mitigation of these effects. The deletion of the TP receptor in vascular smooth muscle cells has been associated with a moderate reduction in atherosclerotic plaque formation in mice. uni-halle.de The pro-atherogenic state is often characterized by an imbalance between TXA2 and PGI2. mdpi.com In patients with atherosclerosis, a decreased synthesis of PGI2 by endothelial cells has been observed, which could contribute to the progression of lesions by creating a relative excess of TXA2 activity. nih.gov Furthermore, the release of soluble CD40 ligand (sCD40L), a pro-inflammatory and pro-atherogenic molecule, from platelets can be driven by a TXA2-dependent mechanism and is elevated in atherosclerotic patients. researchgate.net Antagonism of the TP receptor by compounds like PTA2 represents a strategy to study the interruption of these key pathological events in atherosclerosis.

Structure Activity Relationship Sar Studies and Rational Design of Pinane Thromboxane A2 Analogs

Correlations Between Chemical Structure and TP Receptor Agonist/Antagonist Activity

The biological activity of pinane (B1207555) thromboxane (B8750289) A2 analogs at the TP receptor is exquisitely sensitive to their chemical structure, with subtle modifications often leading to a switch from agonist to antagonist activity or altering potency by orders of magnitude.

A primary determinant of activity is the stereochemistry at the C-15 position of the ω-side chain. The presence of a hydroxyl group in the natural (S) configuration is generally considered crucial for agonist activity, mimicking the endogenous ligand, TXA2. ahajournals.org Conversely, reversal of this stereochemistry to the (R) configuration often results in a significant loss of agonist potency or a conversion to antagonist activity. ahajournals.org For instance, in many series of TXA2 analogs, the 15(R)-epimers of potent agonists are found to be TP receptor antagonists. ahajournals.org However, this is not a universal rule for antagonists, as the 15(R)- and 15(S)-epimers of some antagonist series, such as I-PTA-OH, have been found to be equipotent in human platelets. ahajournals.org

The double bonds within the two side chains are also critical determinants of biological activity. Saturation of the Δ5 double bond in the α-side chain of PTA2, itself a TP antagonist, leads to a loss of its activity. ahajournals.org Similarly, for carbocyclic TXA2, which is a TP agonist, saturation of this same double bond abolishes its smooth muscle contracting effects. ahajournals.org This underscores the importance of the spatial arrangement conferred by this double bond for effective receptor interaction.

Furthermore, studies on 13-azapinane thromboxane A2 analogs have revealed that the nature of the substituent on an aromatic ring incorporated into the ω-side chain can dramatically influence the pharmacological profile. nih.gov Modifications to this part of the molecule can determine whether a compound acts as an antagonist or an agonist, highlighting the sensitivity of the TP receptor's ligand-binding pocket to the electronic and steric properties of the ω-side chain. nih.gov

Influence of Bicyclic Core and Side Chain Modifications on Biological Selectivity

The pinane nucleus serves as a rigid bicyclic scaffold, replacing the unstable 2,6-dioxabicyclo[3.1.1]heptane system of native TXA2. This core structure is fundamental to the molecule's ability to interact with the TP receptor. While the pinane core itself is a key feature, modifications to the side chains attached to it have been a major focus of research to enhance biological selectivity.

One of the most significant findings is that the TP receptors in different tissues, such as platelets and vascular smooth muscle, may not be identical. This concept of receptor subtypes is supported by SAR studies of 13-azathis compound analogs. nih.gov In a study of sixteen such analogs, twelve were found to be antagonists of U46619-induced aggregation in human platelets and contraction in canine saphenous veins. nih.gov Crucially, the rank order of potency for these antagonists was significantly different between the two tissues. nih.gov This suggests that the structural requirements for optimal binding and antagonism differ between platelet and vascular TP receptors.

Even more strikingly, four of the synthesized 13-azapinane analogs exhibited dichotomous activity: they acted as antagonists in platelets but as agonists in vascular tissue. nih.gov This remarkable finding strongly indicates that the receptors in these two cell types are distinct pharmacological entities. The type of activity—agonist versus antagonist—was found to be highly sensitive to the substitution pattern on the aromatic ring of the ω-side chain, providing a powerful tool to probe the structural differences between these receptor populations. nih.gov

These findings demonstrate that modifications, particularly to the ω-side chain, can be rationally designed to achieve not only potency but also selectivity for TP receptors in different tissues. This has significant implications for the development of targeted therapies that could, for example, inhibit platelet aggregation without affecting vascular tone.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on a series of this compound analogs are not prominently detailed in available literature, the principles of QSAR have been broadly applied to the wider class of thromboxane A2 receptor antagonists. These studies aim to create mathematical models that correlate the physicochemical properties of compounds with their biological activities.

General QSAR analyses of thromboxane synthase inhibitors and TP receptor antagonists have identified several key physicochemical parameters that govern their biological response. nanobioletters.comnih.gov These include:

Lipophilicity (ClogP): This parameter is often found to be a significant factor, indicating the importance of the compound's ability to partition into lipid membranes to reach the receptor. nanobioletters.comnih.gov

Molar Refractivity (CMR/MR) and Sterimol Parameters: These descriptors relate to the volume and shape of the molecule and its substituents. Their importance highlights that steric bulk and the spatial arrangement of atoms are critical for a proper fit within the receptor's binding site. nanobioletters.comnih.gov

Electronic Effects: While generally less dominant than steric and lipophilic factors, electronic parameters like the Hammett constant (σ) can play a role, suggesting that the electronic nature of substituents can influence binding interactions. nanobioletters.comnih.gov

For other classes of TP antagonists, such as [[1-aryl(or benzyl)-1-(benzenesulphonamido)methyl] phenyl] alkanoic acid derivatives, 3D-QSAR methods like Receptor Surface Analysis (RSA) have been successfully employed. nih.gov These studies generate 3D models of the receptor's binding site and map the steric and electrostatic fields that favor high-affinity binding, producing predictive models with good statistical correlation. nih.gov

Although a dedicated QSAR study on this compound analogs was not found, the established importance of lipophilic, steric, and electronic properties in other TP antagonist series strongly suggests that these same principles govern the activity of PTA2 derivatives. Such methodologies could be powerfully applied to a series of PTA2 analogs to refine the understanding of their SAR and to guide the design of novel, more potent, and selective agents.

Development of Novel Research Tools and Pharmacological Probes

The stability and well-defined pharmacology of this compound and its analogs have made them indispensable research tools for investigating the complex biology of the thromboxane system. Their development has provided scientists with reliable probes to characterize TP receptors, delineate signaling pathways, and identify the role of TXA2 in various physiological and pathological processes.

This compound (PTA2) itself is a cornerstone pharmacological tool. It acts as a selective inhibitor of coronary artery constriction and platelet aggregation induced by prostaglandin (B15479496) endoperoxide analogs. nih.govcaymanchem.com Its dual action as a TP receptor antagonist and a thromboxane synthase inhibitor, combined with its lack of effect on prostacyclin synthase, makes it a valuable probe for dissecting the contributions of these different pathways. caymanchem.compnas.org For example, PTA2 has been used as a blocking agent to determine if the biological activity of a novel compound is mediated through TP receptor activation. nanobioletters.com

Derivatives of PTA2 have also been developed into more specific and potent tools. I-PTA-OH, an iodinated analog, was synthesized to be a high-affinity, competitive antagonist of the TP receptor. ahajournals.org Its ability to be radiolabeled to a high specific activity while retaining biological activity makes it an excellent radioligand for receptor binding assays, allowing for the direct quantification and characterization of TP receptors in various tissues like platelet membranes. ahajournals.org Such tools are essential for determining receptor density, affinity, and the competitive binding of other novel compounds.

The use of these analogs has been instrumental in providing evidence for the existence of TP receptor subtypes. The differential activities of 13-azathis compound analogs in platelets versus blood vessels provided some of the first pharmacological evidence that these receptors are not homogenous across different tissues. nih.gov This has opened up new avenues of research into the tissue-specific roles of TXA2 and the potential for developing tissue-selective drugs.

Advanced Research Methodologies and Future Perspectives for Pinane Thromboxane A2

Application of Omics Technologies (e.g., Proteomics, Transcriptomics) in Pinane (B1207555) Thromboxane (B8750289) A2 Research

Omics technologies, which allow for the large-scale study of biological molecules, are beginning to shed light on the broader physiological impact of Pinane Thromboxane A2. These approaches enable researchers to move from a single target to a systems-level understanding of its effects.

A landmark multi-omics study investigating familial longevity identified PTA2 as a key candidate metabolite associated with healthy aging. nih.gov By profiling gut metabolites and microbes, the study found that levels of PTA2 were consistently higher in individuals from families with a history of longevity and in their descendants compared to the general population. nih.gov This suggests a potential protective role for PTA2 in the aging process. The study integrated metabolomics and metagenomics to build an interaction network, revealing close associations between PTA2 and specific gut microbes. nih.gov This research points towards a novel role for PTA2 in mediating host-microbiome interactions that contribute to health and longevity. nih.gov Functional analysis further indicated that PTA2 may promote an anti-inflammatory phenotype, supporting its protective role. nih.gov

While large-scale transcriptomic studies focused specifically on PTA2's direct effects are not yet prevalent, the methodologies have been established for the thromboxane pathway. For instance, global transcriptome analysis has been used to study the effects of overexpressing the TP receptor, the primary target of PTA2. nih.gov Such studies have revealed complex feedback loops, for example, showing that TP receptor expression can induce cyclooxygenase-2 (COX-2), which in turn promotes the release of TP receptor agonists. nih.gov These findings pave the way for future transcriptomic analyses to determine how PTA2 modulates these and other gene expression networks.

Targeted proteomics and metabolomics have also been employed in research involving PTA2. In studies of pulmonary disease, PTA2 has been used as a TP receptor antagonist to probe inflammatory pathways. google.com The subsequent analysis of pro-inflammatory mediators in biological samples, such as bronchoalveolar lavage (BAL) fluid, using techniques like ELISA, represents a targeted application of proteomics to understand the compound's effect on specific protein expression. google.com

Table 1: Findings from a Multi-Omics Study on Familial Longevity Involving this compound

| Finding | Description | Associated Microbes | Implication |

|---|---|---|---|

| Elevated PTA2 Levels | PTA2 was found to be consistently higher in the gut metabolome of individuals from a familial longevity cohort and their descendants. nih.gov | Positively correlated with members of the Ruminococcaceae family, Intestinimonas, and Alistipes. nih.gov | Suggests a role for PTA2 as a biomarker or contributor to healthy aging. nih.gov |

| Core Metabolite Status | In a network analysis of metabolites and microbes, PTA2 occupied an important position, interacting closely with other core molecules and bacteria. nih.gov | Lactococcus, Eubacterium_coprostanoligenes_group. nih.gov | Indicates that PTA2 may be a key player in the gut ecosystem's influence on host health. nih.gov |

| Anti-inflammatory Phenotype | Functional analysis suggested that PTA2 enhances an anti-inflammatory response. nih.gov | Not specified. | Provides a potential mechanism for the protective role of PTA2 observed in the longevity cohort. nih.gov |

Computational Approaches: Molecular Docking and Dynamics Simulations of this compound

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for investigating the interactions between a ligand like PTA2 and its biological targets at an atomic level. researchgate.netmdpi.com These in-silico techniques provide insights that are complementary to experimental data, helping to rationalize biological activity and guide the design of new molecules.

Molecular Docking is used to predict the preferred orientation and binding affinity of a molecule to its receptor. mdpi.com In the context of PTA2, docking simulations would model its interaction with the thromboxane A2 receptor (TP receptor). The process involves generating a three-dimensional model of PTA2 and docking it into the receptor's binding site to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov This can explain the basis of its antagonist activity and its selectivity. nih.govcaymanchem.com Studies on other compounds with a pinane skeleton have successfully used this method to determine binding sites on platelet receptors, demonstrating the utility of the approach for this class of molecules. nih.gov

Molecular Dynamics (MD) Simulations take the static picture from molecular docking and set it in motion. mdpi.comcore.ac.uk An MD simulation calculates the movements of atoms in the PTA2-receptor complex over time, providing a dynamic view of the interaction. mdpi.com This allows researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the receptor. researchgate.net For PTA2, an MD simulation could confirm whether the interactions predicted by docking are maintained over time, providing stronger evidence for a specific binding mode. mdpi.com

Table 2: Application of Computational Methods to this compound Research

| Methodology | Objective | Process | Potential Insights for PTA2 |

|---|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of PTA2 to its target receptor (e.g., TP receptor). mdpi.com | A 3D structure of PTA2 is computationally fitted into the binding site of the receptor. The simulation scores different poses based on estimated binding energy. researchgate.net | Identification of key amino acid residues responsible for binding; rationalization of antagonist activity; comparison of binding with native Thromboxane A2. nih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the PTA2-receptor complex over time. mdpi.com | Starting from a docked pose, the simulation calculates the trajectory of all atoms in the complex by integrating Newton's equations of motion. core.ac.uk | Confirmation of binding stability; analysis of conformational changes upon binding; understanding the role of solvent molecules in the interaction. mdpi.comresearchgate.net |

Challenges and Emerging Avenues in this compound-Related Research

Despite its long-standing use as a research tool, several challenges remain in fully understanding the biological profile of PTA2, while new research findings are opening up exciting future avenues.

Challenges:

One of the primary challenges lies in the development of new analogs. While the pinane structure confers stability compared to native TXA2, creating derivatives with enhanced properties requires a delicate balance between metabolic stability and biological activity. acs.org For example, strategies like fluorination can increase stability but may reduce receptor affinity. acs.org Another challenge is the complexity of the signaling pathways it modulates. The discovery of previously unknown feedback loops, such as the TP receptor-driven induction of COX-2, means that the downstream effects of PTA2 antagonism may be more complex than initially thought. nih.gov Fully elucidating how PTA2 impacts these intricate networks remains a significant task.

Emerging Avenues:

A major emerging avenue is the investigation of PTA2's role in aging and the gut microbiome. The discovery of its association with familial longevity and specific gut bacteria has opened up a new field of inquiry into its potential as a therapeutic or preventative agent for age-related decline. nih.gov Future research is needed to validate these findings and explore the underlying mechanisms.

Another promising direction is the exploration of PTA2's effects in other physiological systems, such as the central nervous system. Related pinane-containing compounds, like α-pinene, have been shown to possess neuroprotective properties and the ability to reduce thromboxane A2 synthesis. mdpi.comresearchgate.net This suggests that PTA2 could have untapped potential in the context of neuroinflammation or neurodegenerative diseases. Furthermore, the identification of novel regulatory mechanisms for the TP receptor, such as its modulation by Pim kinase, presents an opportunity to study how PTA2 interacts with these alternative signaling axes. haematologica.org

Table 3: Summary of Challenges and Future Research Directions for this compound

| Area | Description |

|---|---|

| Challenge: Balancing Stability and Bioactivity | Synthesizing new PTA2 analogs with improved therapeutic profiles requires overcoming the difficulty of enhancing chemical stability without compromising receptor affinity and biological function. acs.org |

| Challenge: Signaling Pathway Complexity | The TP receptor engages in complex signaling, including newly discovered feedback loops with COX-2. Understanding the full impact of PTA2 on this network is a significant hurdle. nih.gov |

| Emerging Avenue: Aging and Gut Microbiome | The association of PTA2 with longevity and specific gut microbes is a major new research direction, with potential applications in promoting healthy aging. nih.gov |

| Emerging Avenue: Neuroinflammation and CNS Effects | Given the neuroprotective effects of related compounds, investigating the potential role of PTA2 in the central nervous system is a promising area for future studies. mdpi.comresearchgate.net |

| Emerging Avenue: Novel Signaling Interactions | Exploring how PTA2 affects TP receptor signaling regulated by other pathways, such as those involving Pim kinase, could reveal new mechanisms of action and therapeutic targets. haematologica.org |

Q & A

Q. What experimental approaches are used to characterize the binding affinity of PTA2 to thromboxane A2 receptors (TP)?

To determine binding kinetics, radioligand displacement assays with antagonists like [³H]SQ29548 are employed. Saturation binding analysis using prostate cancer cells (e.g., PC-3) reveals PTA2's competitive inhibition, with parameters such as dissociation constant (Kd = 3.64 nmol/L) and receptor density (Bmax = 120.4 fmol/million cells) derived from Scatchard plots . Controls should include TP agonists (e.g., U46619) and receptor-negative cell lines.

Q. How does PTA2 modulate RhoA/ROCK signaling in cancer cell motility studies?

PTA2 antagonizes TP receptors, blocking U46619-induced RhoA activation. RhoA activity is quantified via pull-down assays using GTPase-specific probes (e.g., Rhotekin-RBD). Pharmacological inhibition of ROCK (e.g., Y27632) or transfection with dominant-negative RhoA mutants confirms pathway specificity. Cell contraction and migration are assessed via transwell assays or live-cell imaging .

Q. What controls are essential when assessing PTA2's effects on platelet aggregation?

Include vehicle controls (ethanol, DMSO), TP agonists (U46619), and antagonists (SQ29548). Platelet-rich plasma (PRP) aggregation is measured via turbidimetry, with validation using flow cytometry for surface markers (e.g., P-selectin). Ensure consistency in platelet donors (e.g., age, medication history) to minimize variability .